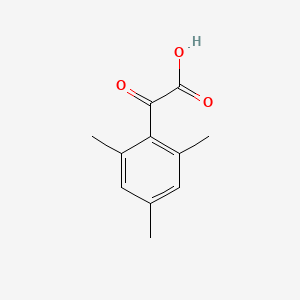

Mesitylglyoxylic acid

Overview

Description

Molecular Structure Analysis

The molecular structure of Mesitylglyoxylic acid can be represented by the SMILES stringCc1cc(C)c(c(C)c1)C(=O)C(O)=O . The InChI representation is 1S/C11H12O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) . Physical and Chemical Properties Analysis

This compound is a solid substance . It has an empirical formula of C11H12O3 and a molecular weight of 192.21 .Scientific Research Applications

Antiobesity Activities

Mesitylglyoxylic acid has been identified in studies examining the antiobesity activities of various compounds. In the research on Alstonia boonei stem bark, a fraction containing this compound demonstrated anti-lipase and anti-amylase activity, suggesting potential applications in obesity management (Anyanwu et al., 2018).

Synthesis of Amino Acids

This compound plays a role in the synthesis of amino acids. For instance, research into the enantioselective syntheses of amino acids substituted with a mesityl group involved this compound as a key component (Medina et al., 2000).

Lipid Metabolism

Studies have also focused on the effect of compounds like this compound on lipid metabolism. One such study involved the incorporation of palmitate into rat brain, indicating potential relevance in studying lipid metabolism in medical contexts (Chang et al., 1997).

Cosmetic and Pharmaceutical Applications

This compound may have applications in cosmetics and pharmaceuticals. It's been used in the development of microemulsions, which are crucial for solubilizing drugs and improving topical drug availability, as seen in research involving salicylic acid (Badawi et al., 2009).

Biochemical Implications

The biochemical implications of this compound have been studied, particularly in relation to methylglyoxal. Research has delved into the chemistry, biochemistry, and toxicology of methylglyoxal and related compounds, shedding light on their roles in metabolism and potential implications in diseases (Kalapos, 1999).

Chemical Synthesis

This compound is also important in chemical synthesis. It has been used in the synthesis of trimesic acid, a chemical with wide applications and high additional value, derived from mesitylene (Liu Zhao-hui, 2005).

Drug Delivery Systems

In the field of drug delivery, this compound may have potential applications. For example, hyaluronic acid, which has been researched for drug delivery, could potentially be modified or conjugated with compounds like this compound to enhance its properties (Vasvani et al., 2019).

Safety and Hazards

Mesitylglyoxylic acid is classified under GHS07 for safety and hazards . The hazard statements include H319, which indicates that it causes serious eye irritation . The precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified under Eye Irrit. 2 for hazard classifications .

Properties

IUPAC Name |

2-oxo-2-(2,4,6-trimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-4-7(2)9(8(3)5-6)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSQOXNQMAUSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397511 | |

| Record name | MESITYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3112-46-7 | |

| Record name | MESITYLGLYOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

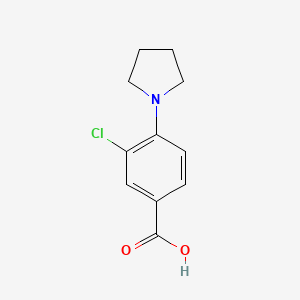

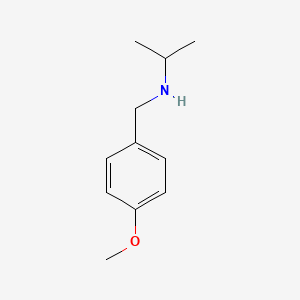

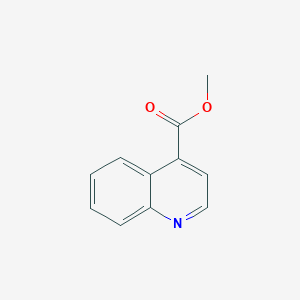

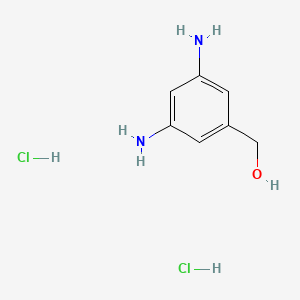

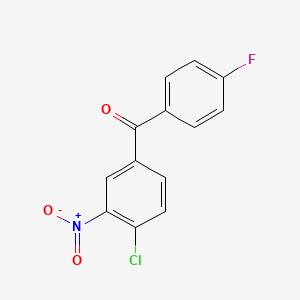

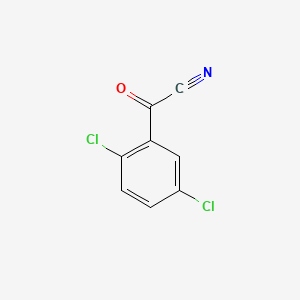

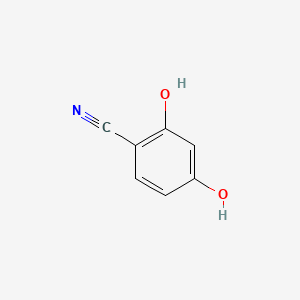

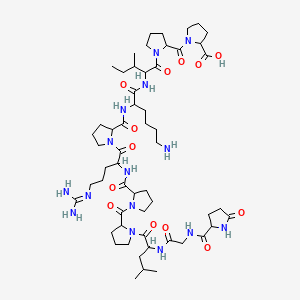

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

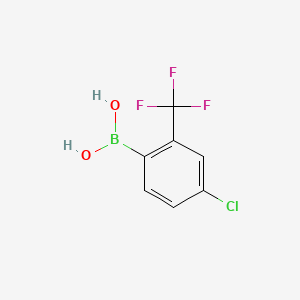

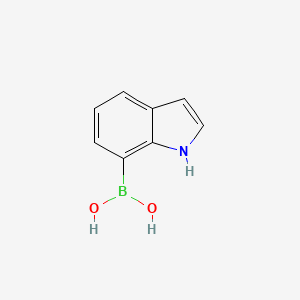

Feasible Synthetic Routes

Q1: How does the steric bulk of the mesityl group influence the conformation of mesitylglyoxylic acid?

A: The presence of the bulky mesityl group (2,4,6-trimethylphenyl) in this compound significantly affects its molecular conformation. The ketone group is rotated 49.1 (7) degrees out of plane with the aryl ring due to steric hindrance. [] Additionally, the carboxyl group experiences further rotation of 31.2 (7) degrees from the ketone plane, leading to a distinct cisoid dicarbonyl conformation. [] This conformational preference is likely stabilized by the secondary hydrogen bonding interaction between the ketone oxygen and the carboxyl group, as discussed in the previous question.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)